molecular formula C19H20N2O6S2 B2726993 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 950292-79-2

2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No. B2726993
CAS RN: 950292-79-2
M. Wt: 436.5
InChI Key: KJMUOZYOCAPMKY-UHFFFAOYSA-N
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Description

2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Rhodium-Catalyzed Synthesis of Isoquinolines : Highly functionalized 4-bromo-1,2-dihydroisoquinolines have been synthesized from readily available precursors through a process that involves a bromonium ylide as a key intermediate. This method showcases the utility of such compounds in constructing complex chemical structures, which can be further functionalized for various applications (He et al., 2016).

Synthesis of Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolones as key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant strains like MRSA has been reported. This underscores the role of such compounds in addressing critical healthcare challenges (Hashimoto et al., 2007).

Facile Metal-Free Synthesis of 3-Aminoisoquinolines : A metal-free, one-pot intramolecular transannulation method for the synthesis of 3-aminoisoquinolines from 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed. This approach demonstrates the versatility of these compounds in generating diverse molecular scaffolds with potential biological activities (Shang et al., 2020).

Potential Pharmacological Applications

Antioxidant Additives for Lubricating Oils : Certain quinazolinone derivatives have been evaluated as antioxidant and corrosion inhibitors for lubricating oils, highlighting the potential industrial applications of these compounds beyond biomedical research (Habib et al., 2014).

Inhibition of COX-2 Enzyme : Some novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamides groups have shown COX-2 inhibitory activity. This suggests potential therapeutic applications in the treatment of inflammation and related disorders (Hayun et al., 2012).

properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-27-17-7-6-16(21-19(22)9-11-28(21,23)24)12-18(17)29(25,26)20-10-8-14-4-2-3-5-15(14)13-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUOZYOCAPMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide

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